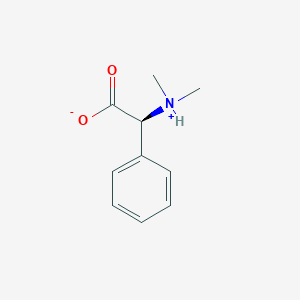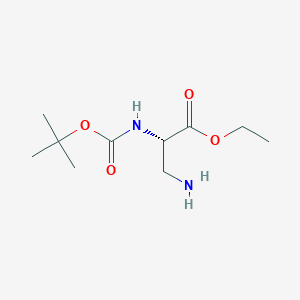
3-Amino-N-Boc-L-alanine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-Boc-L-alanine ethyl ester is a compound with the molecular formula C10H20N2O4 and a molecular weight of 232.27 g/mol . It is a derivative of L-alanine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
The synthesis of 3-Amino-N-Boc-L-alanine ethyl ester typically involves the protection of the amino group of L-alanine with a Boc group. This can be achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The resulting Boc-protected L-alanine is then esterified with ethanol to form the ethyl ester derivative . Industrial production methods often utilize similar reaction conditions but may employ continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
3-Amino-N-Boc-L-alanine ethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
3-Amino-N-Boc-L-alanine ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of 3-Amino-N-Boc-L-alanine ethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar compounds to 3-Amino-N-Boc-L-alanine ethyl ester include:
N-Boc-L-alanine methyl ester: This compound features a methyl ester group instead of an ethyl ester group.
N-Boc-ethanolamine: This compound has a hydroxyl group instead of an amino acid backbone.
N-Boc-L-alanine: This compound lacks the ester group and is used as a precursor in peptide synthesis.
This compound is unique due to its combination of a Boc-protected amino group and an ethyl ester group, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection steps.
Properties
IUPAC Name |
ethyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOZMGVLWNQVCP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

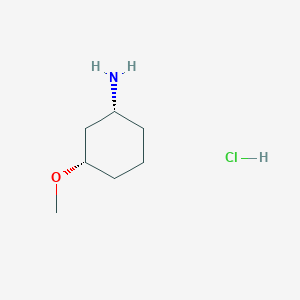


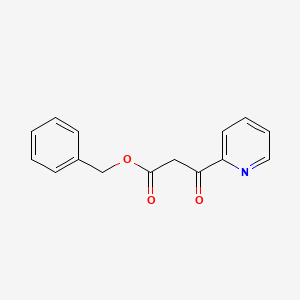

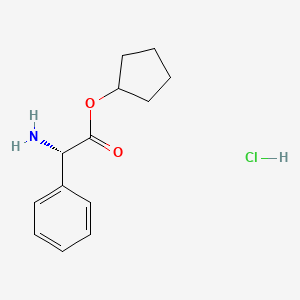
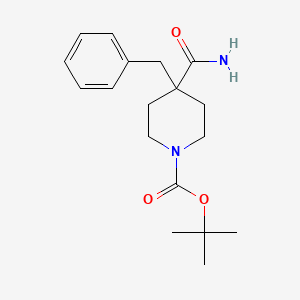

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B8098331.png)
![4,4,5,5-Tetramethyl-2-[4-(propan-2-yloxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B8098342.png)

